molecular formula C5H2IN3S B15336800 3-Iodo-6-isothiocyanatopyridazine

3-Iodo-6-isothiocyanatopyridazine

Cat. No.: B15336800
M. Wt: 263.06 g/mol
InChI Key: FVDLTRGCTSHZOY-UHFFFAOYSA-N
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Description

3-Iodo-6-isothiocyanatopyridazine is a heterocyclic compound that features both iodine and isothiocyanate functional groups attached to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-6-isothiocyanatopyridazine typically involves the iodination of 6-isothiocyanatopyridazine. One common method includes the reaction of 6-isothiocyanatopyridazine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-6-isothiocyanatopyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The isothiocyanate group can be oxidized to form sulfonyl derivatives or reduced to form amines.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridazines.

    Oxidation Reactions: Products include sulfonyl derivatives.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

3-Iodo-6-isothiocyanatopyridazine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Iodo-6-isothiocyanatopyridazine involves its interaction with various molecular targets. The isothiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This covalent modification can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

    3-Iodo-6-chloropyridazine: Similar in structure but with a chlorine atom instead of an isothiocyanate group.

    3-Iodo-6-aminopyridazine: Features an amino group instead of an isothiocyanate group.

    3-Iodo-6-methylpyridazine: Contains a methyl group instead of an isothiocyanate group.

Uniqueness: 3-Iodo-6-isothiocyanatopyridazine is unique due to the presence of both iodine and isothiocyanate groups, which confer distinct reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C5H2IN3S

Molecular Weight

263.06 g/mol

IUPAC Name

3-iodo-6-isothiocyanatopyridazine

InChI

InChI=1S/C5H2IN3S/c6-4-1-2-5(7-3-10)9-8-4/h1-2H

InChI Key

FVDLTRGCTSHZOY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1N=C=S)I

Origin of Product

United States

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